molecular formula C27H35N3O3S B12712332 Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate CAS No. 84962-83-4

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate

Cat. No.: B12712332
CAS No.: 84962-83-4
M. Wt: 481.7 g/mol
InChI Key: CVXPAANEXGIEQV-UHFFFAOYSA-M
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Description

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with a suitable benzaldehyde derivative to form a Schiff base. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize output and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, [4-(dimethylamino)phenyl]phenyl-: Similar in structure but differs in functional groups and reactivity.

    Methanone, bis[4-(dimethylamino)phenyl]-: Shares some structural features but has distinct chemical properties and applications.

Uniqueness

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from similar compounds.

Properties

CAS No.

84962-83-4

Molecular Formula

C27H35N3O3S

Molecular Weight

481.7 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfamate

InChI

InChI=1S/C27H33N2.H3NO3S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

CVXPAANEXGIEQV-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.NS(=O)(=O)[O-]

Origin of Product

United States

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